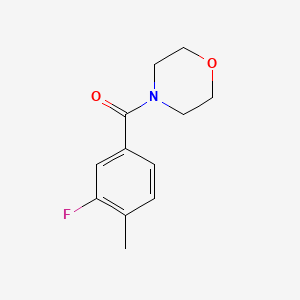

(3-Fluoro-4-methylphenyl)(morpholino)methanone

Description

(3-Fluoro-4-methylphenyl)(morpholino)methanone is a morpholine-derived ketone featuring a 3-fluoro-4-methylphenyl substituent. Such compounds are often explored in medicinal chemistry for their pharmacokinetic profiles and receptor-binding capabilities .

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRQXVYRPZLHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)(morpholino)methanone typically involves the reaction of 3-fluoro-4-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylphenyl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluoro-4-methylphenyl)(morpholino)methanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties.

Biological Studies: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

Industrial Applications: The compound may be used in the development of new catalysts, polymers, or other industrially relevant materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylphenyl)(morpholino)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluoro and morpholino groups can enhance binding affinity and specificity to these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- (5-Fluoro-2-methylphenyl)(morpholino)methanone (): This positional isomer has fluorine at the 5-position and methyl at the 2-position. The altered substituent arrangement reduces steric hindrance near the ketone group compared to the 3-fluoro-4-methyl substitution. The electron-withdrawing fluorine in the meta position (as opposed to para in the target compound) may modulate electronic effects on the aromatic ring, affecting dipole moments and reactivity .

- (3-Amino-2-fluorophenyl)(morpholino)methanone (): The amino group at the 3-position introduces strong electron-donating effects, contrasting with the electron-withdrawing fluorine and weakly donating methyl in the target compound. This substitution enhances nucleophilicity, making the compound more reactive in further derivatization (e.g., amide formation) .

4-[(3-Fluorophenyl)acetyl]morpholine ():

The acetyl spacer between the morpholine and fluorophenyl group increases molecular flexibility. This may reduce planarity and alter binding affinities in biological systems compared to the rigid ketone linkage in the target compound .

Steric and Structural Features

- The methoxy group is a larger substituent than fluorine, further influencing steric interactions .

- (3-Bromo-2-fluorophenyl)(morpholino)methanone (): Bromine’s larger atomic radius increases molecular weight and lipophilicity (LogP) compared to the methyl group in the target compound. This could enhance membrane permeability but reduce aqueous solubility .

Crystallographic and Intermolecular Interactions

- (2-((4-Bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone (): X-ray studies reveal a dihedral angle of 59.3° between aromatic rings, indicating non-planarity. The target compound’s 3-fluoro-4-methyl groups may induce different packing modes (e.g., C–H···F interactions) compared to halogen-dominated π–π stacking in this analog .

- 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)-methanone (): Hydrogen bonds (e.g., C16–H16B···O1) stabilize its crystal lattice.

Comparative Data Table

Research Findings and Implications

- Biological Activity : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability by reducing oxidative degradation, as seen in the target compound and its brominated analog .

- Synthetic Utility: Amino-substituted derivatives () serve as intermediates for further functionalization, whereas the target compound’s methyl group may limit reactivity but improve stability .

- Crystallinity: Non-planar structures (e.g., ) often exhibit lower solubility, but fluorine’s inductive effects can improve crystallinity in the target compound .

Biological Activity

(3-Fluoro-4-methylphenyl)(morpholino)methanone, also known by its chemical identifier, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is a derivative of morpholine and has been investigated for various therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Molecular Formula : C12H14FNO2

- CAS Number : 1455333-41-1

The presence of the fluorine atom and the morpholine ring contributes to its unique biological properties.

Antiviral Properties

Recent studies have indicated that derivatives similar to this compound exhibit antiviral activity. For instance, compounds with similar structural motifs have shown effectiveness against influenza viruses, with specific IC50 values indicating their potency. The antiviral mechanism is believed to involve the inhibition of viral replication processes, although detailed mechanisms for this specific compound remain under investigation.

Acetylcholinesterase Inhibition

Research into piperazine derivatives has demonstrated that compounds with morpholino groups can act as inhibitors of human acetylcholinesterase (AChE). AChE inhibition is significant in the context of treating neurodegenerative diseases like Alzheimer's. Virtual screening and molecular docking studies suggest that these compounds can bind effectively to the active site of AChE, potentially offering therapeutic benefits .

Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds have shown promise. Studies suggest that modifications in the phenyl ring can enhance cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest, although specific studies on this compound are still needed to confirm these effects.

Case Studies

- Antiviral Efficacy : A study evaluated a series of morpholine derivatives against H1N1 influenza, revealing that compounds with fluorinated phenyl rings exhibited lower IC50 values compared to their non-fluorinated counterparts. This suggests enhanced antiviral activity due to electronic effects imparted by fluorine substitution.

- Neuroprotective Effects : Another study focused on piperazine-like compounds demonstrated significant AChE inhibition, with some derivatives showing selectivity for the enzyme's peripheral site. These findings underscore the potential of this compound in neuropharmacology.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.